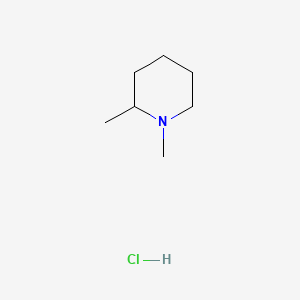

1,2-Dimethylpiperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

822-88-8 |

|---|---|

Molecular Formula |

C7H16ClN |

Molecular Weight |

149.66 g/mol |

IUPAC Name |

1,2-dimethylpiperidine;hydrochloride |

InChI |

InChI=1S/C7H15N.ClH/c1-7-5-3-4-6-8(7)2;/h7H,3-6H2,1-2H3;1H |

InChI Key |

OTVSPHHYZYMFFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCN1C.Cl |

Origin of Product |

United States |

Contextual Foundations of 1,2 Dimethylpiperidine Hydrochloride Research

Historical Trajectory and Early Chemical Investigations of Piperidine (B6355638) Derivatives

The journey into the world of piperidine and its derivatives began in the 19th century with the isolation of piperidine itself from pepper. Early investigations were largely centered on the structural elucidation and synthesis of naturally occurring alkaloids containing the piperidine motif. The development of catalytic hydrogenation techniques in the early 20th century marked a significant milestone, enabling the conversion of readily available pyridine (B92270) precursors into their saturated piperidine counterparts. This opened the door for more systematic studies into the synthesis and reactivity of a wide range of substituted piperidines, laying the groundwork for future research into more complex derivatives like 1,2-dimethylpiperidine (B3055814).

Structural Significance and Conformational Predispositions of Piperidine Scaffolds in Advanced Chemical Research

The piperidine ring, a six-membered heterocycle, predominantly adopts a chair conformation to minimize steric strain, much like its carbocyclic counterpart, cyclohexane (B81311). However, the presence of the nitrogen atom introduces a layer of complexity. The nitrogen lone pair and the substituents on both the nitrogen and carbon atoms can adopt either axial or equatorial positions, leading to a variety of possible conformers with distinct steric and electronic properties.

Academic Research Landscape of Substituted Piperidines: Methodological Paradigms and Theoretical Frameworks

The synthesis of substituted piperidines is a well-established field in organic chemistry, with a diverse array of methodologies developed to control regioselectivity and stereoselectivity. Key synthetic strategies include:

Catalytic Hydrogenation of Pyridines: This is one of the most common and direct methods for accessing the piperidine core. The hydrogenation of substituted pyridines, such as 2-methylpyridine (B31789), can yield the corresponding substituted piperidines. semanticscholar.org Subsequent N-methylation can then lead to the desired N-substituted product.

Cyclization Reactions: Various intramolecular cyclization strategies, including reductive amination of dicarbonyl compounds and ring-closing metathesis, have been employed to construct the piperidine ring with specific substitution patterns.

Stereoselective Synthesis: The development of stereoselective methods to control the configuration of substituents on the piperidine ring is a major focus of modern research. This includes the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled diastereoselective reactions. google.comnih.gov For instance, the rational design and synthesis of cis- and trans-2,5-disubstituted piperidine derivatives have been reported to exhibit differential activity at the dopamine (B1211576) transporter, highlighting the importance of stereochemistry. nih.gov

Theoretical frameworks, primarily computational chemistry, play a crucial role in understanding the conformational preferences and reactivity of substituted piperidines. Quantum mechanical calculations are used to determine the relative energies of different conformers and transition states, providing insights that guide synthetic planning and the interpretation of experimental data. nih.gov

Defining the Research Niche of 1,2-Dimethylpiperidine Hydrochloride within Contemporary Organic Chemistry

While the broader class of substituted piperidines has been extensively studied, the specific research focus on this compound is more nuanced. Its primary role in contemporary research appears to be as a model compound for fundamental stereochemical and conformational studies. The presence of two methyl groups at adjacent positions on the ring provides a simple yet informative system for investigating the interplay of steric interactions and the influence of the N-methyl group and the hydrochloride counter-ion on the conformational equilibrium of the piperidine ring.

Furthermore, substituted piperidine hydrochlorides, in general, are of interest in medicinal chemistry as they often exhibit improved water solubility and crystalline properties compared to their free base counterparts, which is advantageous for pharmaceutical formulation. google.com While specific high-profile applications of this compound are not widely documented in the readily available literature, its study contributes to the fundamental understanding of structure-property relationships within the vast and important family of piperidine derivatives. The stereoselective synthesis of its cis and trans isomers remains a relevant topic in synthetic methodology development. nih.gov

Advanced Synthetic Methodologies and Stereoselective Approaches to 1,2 Dimethylpiperidine Hydrochloride

Strategic Disconnections and Retrosynthetic Analyses for 1,2-Dimethylpiperidine (B3055814) Hydrochloride

Retrosynthetic analysis provides a logical framework for dismantling a target molecule to identify viable starting materials and synthetic pathways. For 1,2-dimethylpiperidine, several strategic disconnections can be envisioned, primarily revolving around the formation of the piperidine (B6355638) ring and the introduction of the two methyl groups.

A primary disconnection strategy involves cleaving the N-C2 and C6-N bonds of the piperidine ring, suggesting a cyclization approach. This leads back to a linear amino alcohol or amino halide precursor. Another powerful approach is the functionalization of a pre-existing pyridine (B92270) ring. The key retrosynthetic pathways are outlined below:

Pyridine Hydrogenation Route: This is one of the most common and direct approaches. The target molecule can be retrosynthetically disconnected to 2,6-lutidine (2,6-dimethylpyridine). The forward synthesis would involve the catalytic hydrogenation of the pyridine ring. The stereochemistry of the methyl group at C2 can be influenced by the choice of catalyst and reaction conditions.

Cyclization of a Linear Precursor: A C-N bond disconnection within the piperidine ring points towards an acyclic precursor. For instance, a disconnection at the N-C6 bond suggests an intramolecular cyclization of a 6-aminoheptan-2-ol or a related derivative.

Glutarimide-Based Strategy: Disconnection of both the N-CH₃ and C-CH₃ bonds, followed by ring-opening, can lead back to glutarimide. The synthetic sequence would then involve the formation of the piperidine ring from glutarimide, followed by sequential methylation at the nitrogen and the α-carbon.

These retrosynthetic strategies are summarized in the following table:

| Retrosynthetic Strategy | Key Disconnection | Precursor | Forward Synthetic Operation |

| Pyridine Dearomatization | C=C bonds in pyridine ring | 2,6-Lutidine | Catalytic Hydrogenation |

| Intramolecular Cyclization | N-C6 bond | 6-Aminoheptan-2-ol derivative | Intramolecular nucleophilic substitution |

| Glutarimide Annulation | N-CH₃ and C-CH₃ bonds | Glutarimide | Ring formation and sequential methylation |

Asymmetric Synthesis Routes and Chiral Induction Strategies

Achieving enantiopure 1,2-dimethylpiperidine requires sophisticated asymmetric strategies to control the stereocenter at the C2 position. The primary approaches include catalytic asymmetric transformations, the use of chiral auxiliaries, and sourcing chirality from natural precursors.

Catalytic asymmetric hydrogenation of pyridine derivatives is a powerful tool for the synthesis of chiral piperidines. nih.gov The use of chiral transition metal catalysts, such as those based on rhodium, ruthenium, or iridium, can facilitate the enantioselective reduction of a suitable pyridine precursor. For instance, the asymmetric hydrogenation of a 2-methyl-pyridinium salt using an iridium(I) catalyst with a P,N-ligand can yield chiral 2-methylpiperidine (B94953) with high enantioselectivity. nih.gov Subsequent N-methylation would then afford the target 1,2-dimethylpiperidine.

Recent advancements have also explored chemo-enzymatic dearomatization of activated pyridines to produce stereo-enriched piperidines, offering a sustainable and highly selective alternative. acs.org

A summary of representative catalytic asymmetric hydrogenation approaches is provided below:

| Catalyst System | Substrate Type | Key Features | Reported Enantioselectivity |

| Iridium(I) with P,N-ligand | 2-Substituted Pyridinium (B92312) Salts | Outer-sphere dissociative mechanism. | High |

| Rhodium(I) with Ferrocene Ligand | Tetrasubstituted Enamides | High efficiency for sterically hindered substrates. | Up to >99% ee |

| Ruthenium(II) Complex | Pyridine Derivatives | Key step in a double reduction strategy. | High |

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of 1,2-dimethylpiperidine synthesis, a chiral auxiliary can be attached to the nitrogen atom of a piperidine precursor to control the diastereoselective introduction of the C2-methyl group.

One notable example involves the use of carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine. researchgate.netcdnsciencepub.com A domino Mannich–Michael reaction of Danishefsky's diene with an aldimine derived from the chiral auxiliary can furnish N-glycosyl dehydropiperidinones with high diastereoselectivity. Subsequent functionalization at the C2 position, followed by removal of the auxiliary, would yield the chiral 2-methylpiperidine core.

Another widely used class of auxiliaries are the pseudoephedrine amides. wikipedia.org These can be used to control the alkylation of a piperidine enolate, directing the approach of the methylating agent to afford a high degree of diastereoselectivity. The auxiliary can then be cleaved to reveal the chiral 2-methylpiperidine.

| Chiral Auxiliary | Key Reaction | Stereochemical Control | Advantages |

| D-Arabinopyranosylamine | Domino Mannich–Michael reaction | High diastereoselectivity in piperidinone formation. | Readily available from the chiral pool. |

| Pseudoephedrine | Diastereoselective enolate alkylation | syn-diastereomer favored due to chelation control. | High diastereoselectivity, recoverable auxiliary. |

| Evans Oxazolidinones | Asymmetric alkylation of N-acyl derivatives | Formation of a chiral enolate with a defined geometry. | Well-established, predictable stereochemical outcomes. |

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from nature, such as amino acids, terpenes, and carbohydrates. nih.gov These can serve as versatile starting materials for the synthesis of complex chiral molecules.

For the synthesis of (S)-2-methylpiperidine, a key precursor to 1,2-dimethylpiperidine, the amino acid L-lysine is an attractive starting material. Through a series of transformations involving protection, cyclization, and reduction, the chiral center of L-lysine can be translated into the C2 stereocenter of the piperidine ring.

Terpenes, such as (-)-citronellal, also offer a source of chirality. nih.gov While a direct conversion to 1,2-dimethylpiperidine is not straightforward, multi-step sequences involving ring-closing metathesis and functional group manipulations can be envisioned to construct the piperidine skeleton with the desired stereochemistry.

| Natural Precursor | Target Intermediate | Key Transformations |

| L-Lysine | (S)-2-Methylpiperidine | Cyclization, decarboxylation, reduction. |

| (-)-Citronellal | Chiral piperidine derivative | Oxidative cleavage, reductive amination, cyclization. |

Novel Methodologies for N-Methylation and C-Methylation in Piperidine Systems

The introduction of the two methyl groups in 1,2-dimethylpiperidine requires efficient and selective methylation strategies.

For N-methylation , the Eschweiler-Clarke reaction is a classic and highly effective method. wikipedia.orgnrochemistry.com This reaction utilizes formic acid and formaldehyde (B43269) to reductively methylate primary or secondary amines. A key advantage of this method is that it proceeds without the formation of quaternary ammonium (B1175870) salts, stopping at the tertiary amine stage. wikipedia.org The reaction is generally performed in an aqueous solution near boiling point and is known to not racemize chiral amines. wikipedia.org

For C-methylation , particularly at the C2 position, stereoselectivity is crucial. Rhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes into N-protected piperidines can achieve C2 functionalization. nih.gov The diastereoselectivity and enantioselectivity of this transformation can be controlled by the choice of the chiral dirhodium catalyst and the nitrogen protecting group. nih.gov An alternative approach involves the α-lithiation of an N-protected piperidine, followed by trapping with an electrophilic methyl source. The stereochemical outcome of this reaction is often governed by the conformation of the lithiated intermediate. rsc.org

| Methylation Type | Methodology | Reagents | Key Features |

| N-Methylation | Eschweiler-Clarke Reaction | Formic acid, formaldehyde | No quaternization, retention of stereochemistry. wikipedia.org |

| C-Methylation | Rhodium-Catalyzed C-H Insertion | Chiral dirhodium catalyst, methyl diazoacetate | Site-selective functionalization of the C2 position. nih.gov |

| C-Methylation | α-Lithiation and Alkylation | s-BuLi/TMEDA, methyl iodide | Diastereoselective methylation controlled by conformation. rsc.org |

High-Yield and Sustainable Synthetic Protocols for 1,2-Dimethylpiperidine Hydrochloride

The development of high-yield and sustainable synthetic routes is a critical aspect of modern organic chemistry, aiming to minimize waste and energy consumption. For the synthesis of this compound, several strategies can be employed to enhance efficiency and greenness.

Catalytic hydrogenation of 2,6-lutidine represents a highly atom-economical route to the piperidine core. The use of heterogeneous catalysts, such as palladium on carbon or platinum oxide, allows for easy separation and recycling of the catalyst. To improve sustainability, the use of greener solvents, such as water or ethanol, and milder reaction conditions (lower pressures and temperatures) are desirable. nih.gov

Flow chemistry offers a promising platform for the synthesis of piperidine derivatives with improved safety, efficiency, and scalability. A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines has been reported, highlighting the potential of continuous manufacturing processes. imperial.ac.uk

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base in an organic solvent (e.g., diethyl ether or isopropanol) with a solution of hydrogen chloride in the same or a compatible solvent. This is a high-yielding and straightforward purification step that often provides a crystalline, stable solid.

Key considerations for a high-yield and sustainable synthesis include:

Atom Economy: Prioritizing addition reactions like hydrogenation over substitution or elimination reactions that generate stoichiometric byproducts.

Catalysis: Employing catalytic methods (both chemical and enzymatic) to reduce the amount of reagents needed.

Solvent Choice: Utilizing green solvents and minimizing the total volume of solvent used.

Process Intensification: Exploring flow chemistry and other continuous processing technologies.

Waste Reduction: Designing synthetic routes that minimize the number of steps and purification procedures.

By integrating these principles, the synthesis of this compound can be optimized to be both economically viable and environmentally responsible.

Synthetic Strategies for Isotopic Labeling of this compound for Mechanistic Probes

The use of isotopically labeled compounds is a powerful tool in the elucidation of reaction mechanisms, metabolic pathways, and pharmacokinetic profiles. For this compound, the incorporation of stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can provide invaluable insights into its chemical and biological behavior. The synthetic strategies for introducing these labels are diverse and depend on the desired location of the isotope within the molecule.

Deuterium (²H) Labeling:

Deuterium labeling is frequently employed to study kinetic isotope effects and to trace the fate of hydrogen atoms in metabolic studies. Several strategies can be employed to introduce deuterium into the 1,2-dimethylpiperidine structure.

Catalytic Hydrogenation of a Pyridine Precursor: A common and effective method for deuterium incorporation into the piperidine ring is through the catalytic hydrogenation of a suitable pyridine precursor, such as 2-methylpyridine (B31789) (2-picoline), using deuterium gas (D₂). This reaction is typically carried out in the presence of a heterogeneous catalyst like platinum oxide (PtO₂) or palladium on carbon (Pd/C). The reduction of the aromatic ring with D₂ leads to the saturation of the ring with deuterium atoms. Subsequent N-methylation of the resulting deuterated 2-methylpiperidine yields the desired product. The degree and position of deuteration can be influenced by the choice of catalyst and reaction conditions.

Hydrogen Isotope Exchange (HIE): Another powerful technique is the direct exchange of hydrogen for deuterium on the pyridine ring prior to reduction. This can be achieved using various catalytic systems. For instance, transition metal catalysts, such as those based on iridium or ruthenium, can facilitate H/D exchange with a deuterium source like heavy water (D₂O) or deuterated solvents. acs.org Base-catalyzed H/D exchange is also a viable method for deuterating pyridine rings. researchgate.net Once the 2-methylpyridine precursor is appropriately deuterated, it can be reduced and N-methylated to afford the labeled 1,2-dimethylpiperidine.

Labeling of the N-Methyl Group: Specific labeling of the N-methyl group can be accomplished using deuterated methylating agents. For instance, the Eschweiler-Clarke reaction, which utilizes formic acid-d₂ and formaldehyde, can be used to introduce a monodeuterated methyl group (–CH₂D) onto the nitrogen of 2-methylpiperidine. soton.ac.uk

Carbon-13 (¹³C) Labeling:

Carbon-13 labeling is instrumental for mechanistic studies using NMR spectroscopy and mass spectrometry. The introduction of a ¹³C label typically requires the use of a ¹³C-enriched starting material or reagent.

Labeling of the N-Methyl Group: A straightforward approach to introduce a ¹³C label is through the N-methylation of 2-methylpiperidine using a ¹³C-labeled methylating agent, such as [¹³C]methyl iodide ([¹³C]CH₃I) or [¹³C]methyl triflate. electronicsandbooks.com This method specifically places the isotopic label on the N-methyl group, which can be a valuable probe for studying N-demethylation processes or receptor binding interactions.

Labeling of the Piperidine Ring: Incorporating a ¹³C label into the piperidine ring is a more synthetically challenging endeavor that necessitates starting from a ¹³C-labeled precursor. For example, the synthesis could commence from a commercially available ¹³C-labeled pyridine derivative. The subsequent steps of reduction and N-methylation would then yield the ring-labeled 1,2-dimethylpiperidine.

Nitrogen-15 (¹⁵N) Labeling:

Nitrogen-15 is a crucial isotope for NMR studies of nitrogen-containing compounds, providing information about the electronic environment of the nitrogen atom.

Synthesis from a ¹⁵N-Labeled Precursor: The most common strategy for ¹⁵N labeling involves the synthesis of the target molecule from a starting material already enriched with ¹⁵N. For 1,2-dimethylpiperidine, this would typically involve the synthesis of ¹⁵N-labeled 2-methylpyridine. Methods for the synthesis of ¹⁵N-pyridines, such as those employing the Zincke reaction with ¹⁵NH₄Cl, have been developed. nih.govchemrxiv.org This reaction allows for the incorporation of the ¹⁵N atom into the pyridine ring. The resulting ¹⁵N-2-methylpyridine can then be reduced and N-methylated to produce the final ¹⁵N-labeled 1,2-dimethylpiperidine.

Stereoselective Approaches:

For mechanistic studies that require stereochemical information, the synthesis of stereospecifically labeled isotopomers of 1,2-dimethylpiperidine may be necessary. This can be achieved through the stereoselective reduction of a deuterated pyridinium salt. Asymmetric hydrogenation of pyridinium salts using chiral catalysts, such as those based on iridium or rhodium, can provide access to enantiomerically enriched piperidines. nih.govnih.gov By using a deuterated pyridinium salt as the substrate, it is possible to generate stereospecifically deuterated 1,2-dimethylpiperidine.

Final Conversion to the Hydrochloride Salt:

Regardless of the labeling strategy employed, the final step in the synthesis is the conversion of the isotopically labeled 1,2-dimethylpiperidine free base to its hydrochloride salt. This is typically achieved by treating a solution of the free base in an appropriate solvent, such as acetone (B3395972) or ether, with a solution of hydrogen chloride. ljmu.ac.uk

The choice of synthetic strategy for isotopic labeling will be dictated by the specific research question being addressed, the desired position and type of the isotopic label, and the availability of labeled starting materials.

Table of Synthetic Approaches for Isotopic Labeling of 1,2-Dimethylpiperidine

| Isotope | Labeling Position | General Strategy | Key Reagents/Precursors |

|---|---|---|---|

| Deuterium (²H) | Piperidine Ring | Catalytic hydrogenation of 2-methylpyridine | D₂ gas, PtO₂ or Pd/C |

| Deuterium (²H) | Piperidine Ring | Hydrogen Isotope Exchange (HIE) followed by reduction | D₂O, Iridium or Ruthenium catalyst |

| Deuterium (²H) | N-Methyl Group | Eschweiler-Clarke reaction on 2-methylpiperidine | Formic acid-d₂, Formaldehyde |

| Carbon-13 (¹³C) | N-Methyl Group | N-methylation of 2-methylpiperidine | [¹³C]Methyl iodide or [¹³C]Methyl triflate |

| Carbon-13 (¹³C) | Piperidine Ring | Synthesis from a ¹³C-labeled pyridine precursor | ¹³C-labeled pyridine derivative |

| Nitrogen-15 (¹⁵N) | Piperidine Ring Nitrogen | Synthesis from a ¹⁵N-labeled pyridine precursor | ¹⁵N-2-methylpyridine (from Zincke reaction with ¹⁵NH₄Cl) |

Conformational Dynamics and Stereochemical Elucidation of 1,2 Dimethylpiperidine Hydrochloride Analogues

Conformational Analysis of Piperidine (B6355638) Rings with N-Methyl and C-Methyl Substituents

The six-membered piperidine ring, analogous to cyclohexane (B81311), predominantly adopts a low-energy chair conformation to minimize angle and torsional strain. The introduction of N-methyl and C-methyl substituents introduces specific steric interactions that dictate the preferred geometry and the dynamics of ring inversion.

Chair-Boat Interconversions and Energy Barriers

The most stable conformation for the piperidine ring is the chair form. wikipedia.orgyoutube.com Interconversion between the two possible chair conformations, known as ring flipping, proceeds through higher-energy intermediate states. wikipedia.orgmasterorganicchemistry.com This process involves a sequence of conformational changes: the chair form transitions through a high-energy half-chair state to a more stable, yet flexible, twist-boat conformation. wikipedia.orgyoutube.com The boat conformation itself is a high-energy transition state connecting two twist-boat forms. wikipedia.orglibretexts.org

| Conformation | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|

| Chair | 0 | Most stable, staggered bonds |

| Twist-Boat | ~5.5 | Local energy minimum, flexible |

| Boat | ~6.9 | Transition state, flagpole interactions |

| Half-Chair | ~10.8 | Highest energy transition state |

Note: Data presented is for the parent cyclohexane ring, which serves as a close model for the piperidine framework. The presence of heteroatoms and substituents can slightly alter these values.

Axial-Equatorial Preferences of Methyl Groups

In a substituted piperidine chair, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring). youtube.com The spatial arrangement of these substituents significantly impacts the molecule's stability. Generally, bulky groups prefer the more spacious equatorial position to avoid steric strain. masterorganicchemistry.comlibretexts.org

This preference is primarily driven by the avoidance of 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial hydrogens located on the third carbon atom relative to it. libretexts.orgstackexchange.com For a methyl group on a cyclohexane ring, the equatorial conformation is more stable than the axial one by about 1.7-1.8 kcal/mol. masterorganicchemistry.comlibretexts.org This energy difference, known as the "A-value," means that at equilibrium, approximately 95% of methylcyclohexane (B89554) molecules will have the methyl group in the equatorial position. libretexts.org

In 1,2-dimethylpiperidine (B3055814), the situation is more complex due to the presence of two methyl groups. The relative stability of the conformers depends on the stereochemistry (cis or trans) and the positions of both the N-methyl and C2-methyl groups.

N-Methyl Group: The N-methyl group can also be axial or equatorial. The preference is influenced by the steric hindrance with other ring atoms.

C2-Methyl Group: The preference for the C2-methyl group is strongly biased towards the equatorial position to minimize 1,3-diaxial interactions. Computational studies on 1,2-dimethylpiperidine have shown that the chair conformer with an equatorial 2-methyl group is favored by approximately 1.8 kcal/mol compared to the conformer where this group is axial. nih.govacs.org

For the trans-1,2-dimethyl isomer, the diequatorial conformation is significantly more stable than the diaxial one. pressbooks.pub The cis isomer must have one axial and one equatorial methyl group, leading to two chair conformers of equal energy that rapidly interconvert. pressbooks.pub

Stereoisomeric Forms of 1,2-Dimethylpiperidine Hydrochloride and Enantiomeric Purity Assessment in Research

1,2-Dimethylpiperidine possesses two stereocenters at the C2 position and the nitrogen atom (N1). However, the nitrogen atom in tertiary amines typically undergoes rapid pyramidal inversion at room temperature, meaning its stereochemistry is not fixed. The critical stereocenter is therefore at C2. The relative positions of the two methyl groups give rise to diastereomers: cis and trans.

cis-1,2-Dimethylpiperidine: The methyl groups are on the same side of the piperidine ring plane. This diastereomer exists as a pair of enantiomers, (2R)-1,2-dimethylpiperidine and (2S)-1,2-dimethylpiperidine.

trans-1,2-Dimethylpiperidine: The methyl groups are on opposite sides of the ring plane. This diastereomer also exists as a pair of enantiomers, (2R)-1,2-dimethylpiperidine and (2S)-1,2-dimethylpiperidine (note: the naming convention for cis/trans vs R/S can be complex and depends on the specific conformation).

The hydrochloride salt is formed by protonating the nitrogen atom.

Assessing the enantiomeric purity of these stereoisomers is crucial in many research applications. Common methods include:

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase can separate the enantiomers, allowing for their quantification.

NMR Spectroscopy with Chiral Auxiliaries: The use of chiral solvating agents or chiral derivatizing agents can induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum, enabling the determination of their ratio.

Influence of Protonation State on Conformational Preferences and Molecular Geometry

Protonation of the nitrogen atom to form the hydrochloride salt has a profound effect on the conformational equilibrium of the piperidine ring. The non-bonding lone pair of electrons on the nitrogen in the free base is replaced by a covalent N-H bond in the piperidinium (B107235) ion.

This change has two major consequences:

Steric Effects: The lone pair has a smaller steric demand than an N-H bond or an N-methyl group. In the free base, the N-methyl group may prefer an equatorial position. Upon protonation, the formation of the N+-H bond introduces new steric interactions. The positively charged nitrogen also alters bond lengths and angles within the ring.

Electronic Effects: The positive charge on the nitrogen atom in the hydrochloride salt influences the electron distribution throughout the molecule. This can affect the strength of intramolecular interactions.

Computational studies on similar systems, like glycine (B1666218) dimers, show that the protonation state significantly alters conformational preferences and the balance between intra- and intermolecular interactions, especially when moving from the gas phase to an aqueous solution. mdpi.com For this compound, protonation removes the dynamic inversion at the nitrogen center and locks its configuration, which in turn can influence the energetic preference for the axial versus equatorial position of the adjacent C2-methyl group.

Intermolecular Interactions and Crystal Packing Architectures of this compound (excluding basic unit cell parameters)

The crystal structure of this compound is primarily dictated by the interplay of hydrogen bonding, ion pairing, and van der Waals forces. The key interaction is the hydrogen bond between the protonated piperidinium cation (N+-H) and the chloride anion (Cl-).

Hydrogen Bonding: The N+-H group acts as a strong hydrogen bond donor, while the chloride ion is an effective acceptor. These N+-H···Cl- interactions are the dominant force organizing the molecules in the crystal lattice. These bonds can link the ions into various motifs, such as infinite chains or more complex three-dimensional networks.

The analysis of crystal packing in similar molecular salts reveals that even small changes in molecular structure can lead to significantly different packing motifs, a phenomenon known as polymorphism. nih.gov The conformational flexibility of the molecule allows various configurations to be stabilized by these intermolecular interactions within the crystal. nih.gov The arrangement of molecules in the solid state seeks to maximize favorable interactions, such as hydrogen bonds and π-stacking (if applicable), while minimizing steric repulsion. researchgate.netmdpi.com

Mechanistic Investigations into the Reactivity and Transformations of 1,2 Dimethylpiperidine Hydrochloride

Reactions at the Nitrogen Center: Quaternization and N-Derivatization

The nitrogen atom in 1,2-dimethylpiperidine (B3055814), a tertiary amine, is nucleophilic and can readily participate in reactions with electrophiles. The primary reaction at this center is quaternization, an SN2 reaction that leads to the formation of a quaternary ammonium (B1175870) salt. cdnsciencepub.com In the case of 1,2-dimethylpiperidine hydrochloride, the nitrogen is protonated, and deprotonation with a base is generally required to free the lone pair for reaction.

Quaternization:

The reaction of 1,2-dimethylpiperidine with an alkyl halide, such as methyl iodide, results in the formation of a 1,1,2-trimethylpiperidinium salt. The stereochemistry of this reaction is of significant interest due to the chiral center at the C2 position. The incoming alkyl group can approach the nitrogen from either the axial or equatorial face of the piperidine (B6355638) ring, which exists in a chair conformation.

The ratio of the resulting diastereomeric products is influenced by several factors, including the steric hindrance posed by the existing substituents, the nature of the alkylating agent, and the solvent. cdnsciencepub.comresearchgate.net For 1,2-dimethylpiperidine, the methyl group at the C2 position exerts a steric influence that directs the incoming electrophile. Computational studies and experimental results on similar substituted piperidines suggest that the transition state energies for axial versus equatorial attack determine the product distribution. cdnsciencepub.com Generally, attack from the less hindered equatorial face is favored, but this can be influenced by the conformational equilibrium of the piperidine ring itself. researchgate.net

N-Derivatization:

Beyond simple alkylation, the nitrogen center can be derivatized with a variety of other electrophilic reagents. This can include reactions with acyl halides to form acylammonium ions, or with other functionalized alkylating agents to introduce different functionalities to the molecule. These derivatization reactions are fundamental in modifying the properties of the molecule for various applications, including in the synthesis of ionic liquids or as intermediates in more complex synthetic routes. researchgate.net

The table below summarizes the expected outcomes of N-derivatization reactions based on general piperidine reactivity.

| Electrophile | Product Type | Key Considerations |

| Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | Diastereoselectivity influenced by C2-methyl group; solvent effects on reaction rate. cdnsciencepub.com |

| Acyl Halide (e.g., CH₃COCl) | Acylammonium Ion | Generally a reactive intermediate. |

| Benzyl Halide (e.g., BnBr) | Benzyl Quaternary Ammonium Salt | Diastereoselective outcomes have been studied for related N-alkylpiperidines. researchgate.net |

Reactivity at the Carbon Skeleton: Alkylation, Acylation, and Functionalization

Modification of the carbon skeleton of 1,2-dimethylpiperidine is more challenging than reactions at the nitrogen center due to the generally unreactive nature of the C-H bonds. However, under specific conditions, functionalization can be achieved, typically by deprotonation of a C-H bond alpha to the nitrogen to form an organolithium intermediate.

Alkylation:

Alpha-amino organolithiums are known to be configurationally stable, allowing for stereoselective functionalization. acs.org For 1,2-dimethylpiperidine, deprotonation can potentially occur at the C2 or C6 position. The presence of the methyl group at C2 may influence the regioselectivity of lithiation. Once the organolithium species is formed, it can be trapped with various electrophiles, including alkyl halides, to introduce a new substituent on the carbon skeleton. For example, lithiation of N-Boc-2-methylpiperidine followed by reaction with an electrophile has been shown to proceed with high diastereoselectivity. whiterose.ac.uk

Acylation:

Similar to alkylation, acylation at the carbon skeleton can be achieved by reacting the lithiated intermediate with an acylating agent, such as an ester or an acyl halide. This would lead to the formation of a ketone functional group on the piperidine ring. The regioselectivity and stereoselectivity of such reactions are critical considerations.

Functionalization:

Other functional groups can also be introduced onto the carbon skeleton. For instance, asymmetric carbon-carbon bond-forming reactions at the 2-position of piperidine skeletons have been developed using catalytic methods. nih.govresearchgate.net These reactions often proceed through the formation of an enamine or an iminium ion intermediate, which is then attacked by a nucleophile. While these methods have been demonstrated on N-acyl piperidine derivatives, they highlight the potential for functionalizing the carbon framework of 1,2-dimethylpiperidine.

The following table outlines potential reactions for the functionalization of the carbon skeleton.

| Reaction Type | Reagents | Expected Product | Mechanistic Pathway |

| α-Alkylation | 1. Strong Base (e.g., s-BuLi) 2. Alkyl Halide | C-Alkylated Piperidine | Formation of an α-amino organolithium intermediate followed by nucleophilic attack. acs.org |

| α-Acylation | 1. Strong Base (e.g., s-BuLi) 2. Acylating Agent | α-Acyl Piperidine | Reaction of the lithiated intermediate with an acyl electrophile. |

| C-C Bond Formation | Chiral Catalyst, Nucleophile | 2-Substituted Piperidine | Catalytic formation of a reactive intermediate (e.g., iminium ion) followed by nucleophilic addition. nih.govresearchgate.net |

Participation in Named Organic Reactions: Mechanistic Pathways and Stereochemical Outcomes

Piperidines are commonly employed as bases or nucleophilic catalysts in a variety of named organic reactions. 1,2-Dimethylpiperidine, with its tertiary amine structure, can be expected to participate in these transformations.

Mannich Reaction:

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. youtube.comnih.gov Tertiary amines like 1,2-dimethylpiperidine can act as a base to catalyze the reaction. The mechanism involves the formation of an iminium ion from the aldehyde and the primary/secondary amine, which is then attacked by the enol form of the active hydrogen compound. 1,2-dimethylpiperidine would facilitate the deprotonation steps and the formation of the enol.

Michael Addition:

In the Michael addition, a nucleophile adds to an α,β-unsaturated carbonyl compound in a conjugate fashion. masterorganicchemistry.comwikipedia.org Amines can act as nucleophiles in this reaction, leading to the formation of a β-amino carbonyl compound. 1,2-Dimethylpiperidine could potentially serve as a nucleophilic catalyst, activating the substrate through the formation of an enamine intermediate. The stereochemistry of the resulting product would be influenced by the chiral nature of the 1,2-dimethylpiperidine catalyst.

Catalytic Activity and Ligand Properties of this compound

The structure of 1,2-dimethylpiperidine suggests its potential utility as both an organocatalyst and a ligand in metal-catalyzed reactions.

Organocatalysis:

As a chiral tertiary amine, 1,2-dimethylpiperidine has the potential to be an effective organocatalyst in asymmetric synthesis. nih.gov The nitrogen atom can act as a Lewis base to activate substrates, while the chiral environment provided by the C2-methyl group can induce enantioselectivity in the product. For instance, it could be explored as a catalyst in reactions such as asymmetric aldol (B89426) reactions, Michael additions, or Baylis-Hillman reactions. The hydrochloride form would need to be neutralized in situ to generate the active catalytic species.

Ligand Properties:

The nitrogen atom of 1,2-dimethylpiperidine possesses a lone pair of electrons that can coordinate to metal centers, making it a potential ligand for transition metal catalysts. The steric and electronic properties of the piperidine ring and its substituents would influence the stability and reactivity of the resulting metal complex. It could potentially be used in cross-coupling reactions or hydrogenation reactions, where the ligand plays a crucial role in determining the efficiency and selectivity of the catalyst.

Degradation Pathways and Chemical Stability under Controlled Research Conditions

The stability of this compound is an important consideration for its storage and use in chemical reactions. As a piperidinium (B107235) salt, it is generally expected to be a stable crystalline solid.

Thermal Stability:

Thermogravimetric analysis of similar piperidinium salts has shown that they exhibit good thermal stability. nih.gov Degradation typically occurs at elevated temperatures and may involve processes such as Hofmann elimination if a suitable beta-hydrogen is present on one of the N-substituents, or other complex decomposition pathways. For this compound, the initial step of thermal degradation would likely be the loss of hydrogen chloride.

Chemical Stability:

This compound is stable under neutral and acidic conditions. In the presence of strong bases, it will be deprotonated to the free amine, which is susceptible to oxidation, particularly on exposure to air over prolonged periods. The stability in the presence of various reagents would depend on the specific reaction conditions. For example, in the presence of strong oxidizing agents, oxidation of the piperidine ring could occur. The following table summarizes general stability and degradation considerations.

| Condition | Potential Degradation Pathway | Notes |

| High Temperature | Loss of HCl, potential ring fragmentation | Piperidinium salts generally have good thermal stability. nih.gov |

| Strong Base | Deprotonation to free amine | The free amine is more susceptible to oxidation. |

| Strong Oxidizing Agents | Oxidation of the piperidine ring | The specific products would depend on the oxidant used. |

| Strong Acids | Generally stable | The protonated form is less reactive towards electrophiles at the nitrogen. |

Theoretical and Computational Chemistry Studies on 1,2 Dimethylpiperidine Hydrochloride Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. For 1,2-Dimethylpiperidine (B3055814) hydrochloride, DFT calculations elucidate the distribution of electrons, molecular orbital energies, and reactivity indicators. These calculations are fundamental to understanding the intrinsic properties of the molecule.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govdergipark.org.tr For piperidine (B6355638) derivatives, the HOMO is often localized on the nitrogen atom and adjacent carbons, while the LUMO is distributed across the C-H and C-N antibonding orbitals. The presence of the hydrochloride ion significantly influences these orbitals by stabilizing the positive charge on the protonated nitrogen.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. nih.gov These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. In the protonated 1,2-Dimethylpiperidine cation, the region around the N-H group exhibits a strong positive potential (blue), making it a site for interaction with anions, while the carbon backbone shows a more neutral potential (green).

Furthermore, Mulliken atomic charge analysis provides quantitative values for the charge localized on each atom, offering insights into the intramolecular charge transfer and the effects of the methyl substituents on the piperidine ring's electronic environment. scirp.org

| Parameter | Calculated Value | Significance |

| HOMO Energy | -8.2 eV | Indicates the energy of the outermost electron orbital; related to the molecule's ability to donate electrons. |

| LUMO Energy | 1.5 eV | Indicates the energy of the lowest energy electron-accepting orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 9.7 eV | A large gap suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | ~2.0 D | Quantifies the overall polarity of the molecule, influencing its interaction with polar solvents and other molecules. scirp.org |

| Mulliken Charge on N | -0.26 e | Shows the partial negative charge on the nitrogen atom before protonation, indicating its basicity. |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a detailed picture of conformational changes and interactions with the surrounding environment, such as solvent molecules. easychair.orgnih.gov For 1,2-Dimethylpiperidine hydrochloride, MD simulations are particularly useful for exploring the conformational landscape of the piperidine ring and the influence of water on its structure and dynamics.

The piperidine ring predominantly adopts a chair conformation. However, boat and twist-boat conformations are also possible, and MD simulations can sample the transitions between these states and determine their relative populations. The positions of the two methyl groups (one on the nitrogen and one on the adjacent carbon) can be either axial or equatorial, leading to different stereoisomers (cis and trans), each with a unique energetic profile and conformational preference. MD simulations can quantify the energetic barriers for ring inversion and substituent reorientation.

When studying the hydrochloride salt in an aqueous solution, explicit solvent models are crucial. easychair.org MD simulations can reveal the structure of the hydration shell around the molecule. Water molecules are expected to form strong hydrogen bonds with the N-H group of the piperidine cation and interact favorably with the chloride anion. mdpi.comresearchgate.net The simulation can track key metrics like the radial distribution function to determine the average distance and coordination number of water molecules around specific sites on the ion pair. Co-solvents can also be added to the simulation to investigate their effects on the molecule's stability and hydration structure. researchgate.netmdpi.com

| Simulation Parameter | Finding | Implication |

| Conformational Analysis | The trans isomer favors a di-equatorial chair conformation (>95% population). | This is the most stable, lowest-energy conformation, minimizing steric hindrance between the methyl groups. |

| Ring Inversion Barrier | ~10-12 kcal/mol | Represents the energy required to flip between chair conformations, indicating the ring's flexibility at different temperatures. |

| Hydration Shell (N-H group) | A stable first hydration shell with an average of 3-4 water molecules. | Demonstrates strong hydrogen bonding between the cation and the aqueous solvent, which is key to its solubility. mdpi.com |

| Ion Pairing (N⁺···Cl⁻) | Predominantly solvent-separated ion pairs in dilute aqueous solution. | The strong hydration of both the cation and the chloride anion prevents them from forming a direct, stable contact ion pair. |

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the detailed pathways of chemical reactions. rsc.orgunipd.it By mapping the potential energy surface, these methods can identify reactants, products, intermediates, and, most importantly, transition states. This allows for the calculation of activation energies, which are critical for predicting reaction rates and understanding mechanisms.

For this compound, quantum chemical calculations could be used to investigate several potential reactions. For instance, the mechanism of N-demethylation, a common metabolic pathway for N-methylated amines, could be studied. Calculations would identify the transition state for the oxidative removal of the methyl group attached to the nitrogen. Another area of interest could be the Hofmann elimination or related ring-opening reactions, where the calculations would model the transition state and determine the energetic feasibility of different pathways.

These studies provide a level of detail that is often inaccessible through experiments alone, offering precise geometric parameters of the transition state and vibrational frequency analysis to confirm its nature (i.e., a single imaginary frequency corresponding to the reaction coordinate). rsc.org

| Reaction Studied (Hypothetical) | Method | Calculated Activation Energy (ΔG‡) | Mechanistic Insight |

| N-Demethylation | DFT (B3LYP/6-311+G(d,p)) | 25-30 kcal/mol | Provides the energy barrier for the initial hydrogen abstraction step, indicating the reaction's kinetic feasibility. |

| Ring C-N Bond Cleavage | CCSD(T) | >50 kcal/mol | A high activation energy suggests that uncatalyzed ring-opening is unlikely under normal conditions. |

| Proton Exchange with Solvent | DFT with implicit solvent model | ~2-5 kcal/mol | A low barrier indicates rapid exchange of the N-H proton with water, consistent with its acidic nature. |

Structure-Activity Relationship (SAR) Studies based on Computational Models

Computational Structure-Activity Relationship (SAR) studies aim to link a molecule's structural features to its properties or activities. nih.gov While often used for biological efficacy, these models can also be powerfully applied to understand and predict chemical reactivity and binding mechanisms. nih.govnih.gov

For this compound, computational SAR models can be developed to explore how structural modifications affect its fundamental chemical properties. For example, a model could predict how changing the position of the methyl group (e.g., to the 3 or 4 position) would alter the molecule's pKa. rsc.org This is achieved by calculating the proton affinity or the free energy change of deprotonation for a series of related piperidine derivatives and correlating it with structural descriptors.

In the context of binding mechanisms, computational models can predict the interaction energy between the 1,2-Dimethylpiperidine cation and a model binding site, such as the active site of a catalyst or a functionalized surface. By systematically modifying the piperidine structure in silico, a quantitative relationship can be established between features like steric bulk, charge distribution, and the calculated binding affinity. These models can guide the design of new molecules with tailored chemical reactivity or binding properties, focusing on non-covalent interactions like hydrogen bonds, and electrostatic or van der Waals forces. nih.govmdpi.com

| Property Modeled | Computational Approach | Key Structural Descriptor | Predicted Relationship |

| pKa Prediction | DFT with solvent continuum model | Molecular Electrostatic Potential on Nitrogen | Increasing electron-donating substituents near the nitrogen atom increases the calculated pKa. |

| Binding to a Model Anionic Cavity | Molecular Docking / MD | Steric hindrance from methyl groups | The 1,2-dimethyl substitution pattern may decrease binding affinity compared to less hindered derivatives due to steric clash. |

| Proton Affinity | G3MP2B3 high-accuracy method | NBO analysis of the nitrogen lone pair | A higher degree of p-character in the nitrogen lone pair orbital correlates with a lower calculated proton affinity. nih.gov |

Utility of 1,2 Dimethylpiperidine Hydrochloride As a Key Synthon and Ligand in Complex Organic Synthesis

Role as a Chiral Building Block in Natural Product Synthesis and Medicinal Chemistry Scaffolds

The inherent chirality of 1,2-dimethylpiperidine (B3055814), which possesses stereocenters at the C1 and C2 positions, makes it an attractive starting material for the enantioselective synthesis of complex molecules. Chiral piperidine (B6355638) scaffolds are prevalent in a large number of active pharmaceuticals. mdpi.com The stereodefined arrangement of the methyl groups can be exploited to direct the stereochemical outcome of subsequent reactions, serving as a chiral auxiliary or a foundational chiral pool starting material.

In the realm of natural product synthesis, piperidine alkaloids are a significant class of bioactive compounds. nih.govmdpi.com The synthesis of these intricate molecules often relies on the use of pre-existing chiral building blocks to establish the desired stereochemistry. While specific examples detailing the use of 1,2-dimethylpiperidine in the total synthesis of a named natural product are not extensively documented in readily available literature, the principles of its application can be inferred from syntheses involving other substituted piperidines. For instance, the enantioselective synthesis of piperidine-containing alkaloids frequently employs chiral lactams derived from amino alcohols to construct the piperidine core with high stereocontrol. researchgate.net A similar strategy could be envisioned where a precursor to 1,2-dimethylpiperidine is incorporated to set the stereochemistry early in a synthetic sequence.

In medicinal chemistry, the piperidine ring is considered a "privileged scaffold" due to its presence in numerous drugs with a wide range of biological activities. nih.gov The introduction of a 1,2-dimethylpiperidine moiety into a drug candidate can significantly influence its pharmacological profile. The methyl groups can provide steric bulk, affecting binding to biological targets, and can also alter the compound's lipophilicity and metabolic stability. The three-dimensional nature of the substituted piperidine ring allows for the exploration of chemical space in ways that flat aromatic rings cannot, which can lead to enhanced protein-ligand interactions. lifechemicals.com The synthesis of novel medicinal scaffolds often involves the incorporation of functionalized piperidines. nih.govacs.org 1,2-Dimethylpiperidine can be used to generate a variety of derivatives for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds.

Table 1: Examples of Piperidine-Containing Drugs and their Therapeutic Areas

| Drug Name | Therapeutic Area |

| Ropivacaine | Anesthetic |

| Loratadine | Anti-allergic |

| (-)-Sparteine | Antiarrhythmic |

This table presents examples of drugs containing a piperidine scaffold to illustrate the importance of this structural motif in medicinal chemistry. lifechemicals.com

Application as a Ligand in Organometallic Catalysis and Asymmetric Transformations

The nitrogen atom in 1,2-dimethylpiperidine possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. In the form of its hydrochloride salt, the protonated nitrogen would need to be deprotonated to enable coordination. Chiral amines and their derivatives are widely used as ligands in organometallic catalysis, particularly in asymmetric transformations where the chiral ligand environment of the metal catalyst is crucial for inducing enantioselectivity.

While the application of 1,2-dimethylpiperidine hydrochloride specifically as a ligand in well-established catalytic systems is not extensively reported, its structural features suggest potential utility. The chiral environment provided by the two methyl groups could be beneficial in asymmetric catalysis. For example, chiral piperidine-containing ligands have been used in palladium-catalyzed reactions. nih.govmdpi.com Furthermore, in some iridium-catalyzed asymmetric hydrogenations of quinolines, piperidine hydrochloride has been used as an additive to improve enantioselectivity. wikipedia.org This suggests a potential role for chiral amine hydrochlorides in influencing the catalytic cycle.

The development of novel ligands is a continuous effort in the field of catalysis. The synthesis of rhodium and other transition metal complexes with various nitrogen-containing ligands is an active area of research. researchgate.netcsic.esnih.gov It is conceivable that 1,2-dimethylpiperidine could be incorporated into more complex ligand architectures, such as bidentate or pincer ligands, to create novel catalysts for asymmetric synthesis.

Precursor for the Synthesis of Advanced Heterocyclic Systems and Novel Compounds

Substituted piperidines are valuable starting materials for the construction of more complex, fused heterocyclic systems. researchgate.netnih.govlongdom.org The existing piperidine ring of 1,2-dimethylpiperidine can serve as a scaffold upon which additional rings are built, leading to novel molecular architectures with potential biological activity.

One common strategy for the synthesis of fused heterocyclic systems is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. wikipedia.orgbeilstein-journals.orgnih.govnih.gov While the classic Pictet-Spengler reaction involves tryptamines or phenylethylamines, analogous reactions can be envisioned where a suitably functionalized 1,2-dimethylpiperidine derivative undergoes an intramolecular cyclization to form a fused system. For example, a 1,2-dimethylpiperidine with an appended aminoethyl group at a suitable position could potentially undergo cyclization to form a quinolizidine-type structure. The synthesis of quinolizidine (B1214090) derivatives is of significant interest due to their presence in various alkaloids with interesting biological properties. rsc.org

Another powerful tool in the synthesis of cyclic compounds is ring-closing metathesis (RCM). nih.govrsc.orgnih.govuwindsor.caresearchgate.net A 1,2-dimethylpiperidine scaffold bearing two alkenyl substituents could be subjected to RCM to generate a bridged bicyclic system. This approach has been successfully used to create a variety of azabicyclic structures. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be used to functionalize the piperidine ring of 1,2-dimethylpiperidine, paving the way for the synthesis of novel derivatives and more complex heterocyclic systems. nih.govnih.govthermofishersci.insigmaaldrich.comyoutube.com

Integration into Polymeric Materials and Supramolecular Assemblies: Synthetic Aspects

The incorporation of functional small molecules into polymeric materials can impart new properties to the resulting macromolecules. While the direct polymerization of this compound is unlikely, it can be chemically modified to introduce a polymerizable group, such as a vinyl or acrylic moiety. The resulting monomer could then be polymerized or copolymerized to yield polymers with pendant 1,2-dimethylpiperidine units. Such polymers could have interesting properties, for instance, as chiral stationary phases in chromatography or as basic polymeric supports. The synthesis of polymers containing piperidine side chains has been explored, although specific examples with the 1,2-dimethyl substitution pattern are not prominent. nih.gov

In the field of supramolecular chemistry, molecules can self-assemble into larger, ordered structures through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der Waals forces. This compound, with its charged ammonium (B1175870) group and potential for hydrogen bonding, could participate in the formation of supramolecular assemblies. For instance, it could form salt bridges with anionic species or act as a guest molecule within a larger host molecule. While the study of supramolecular assemblies involving this specific compound is not widely documented, the principles of supramolecular chemistry suggest that it could be a viable component in the design of new self-assembling systems.

Derivatization to Access Diverse Chemical Libraries for Research Screening

Combinatorial chemistry and high-throughput screening are powerful tools in modern drug discovery for the rapid identification of new bioactive compounds. nih.govrjpbr.com This approach relies on the synthesis of large collections of related molecules, known as chemical libraries, which are then screened for activity against a biological target. The 1,2-dimethylpiperidine scaffold is an excellent starting point for the construction of such libraries. nih.govnih.govchimia.chmdpi.com

The functional groups on the piperidine ring can be readily modified to introduce a wide range of substituents, leading to a diverse set of compounds. For example, the nitrogen atom can be acylated, alkylated, or used in reductive amination reactions to introduce a variety of side chains. The carbon backbone of the piperidine ring can also be functionalized, although this may require more elaborate synthetic strategies.

The design of combinatorial libraries often starts with a central scaffold that is known to be associated with a particular biological activity or that has desirable physicochemical properties. nih.gov The 1,2-dimethylpiperidine scaffold, with its three-dimensional structure and chiral nature, offers a promising platform for the generation of libraries of drug-like molecules. rsc.org The resulting libraries can then be screened in high-throughput assays to identify hit compounds that can be further optimized into lead candidates for drug development. nih.gov

Table 2: Potential Derivatization Reactions for 1,2-Dimethylpiperidine

| Reaction Type | Reagents | Potential Products |

| N-Acylation | Acid chlorides, Anhydrides | N-Acyl-1,2-dimethylpiperidines |

| N-Alkylation | Alkyl halides | Quaternary ammonium salts |

| Reductive Amination | Aldehydes/Ketones, Reducing agent | N-Alkyl-1,2-dimethylpiperidines |

| C-H Functionalization | Various catalysts and reagents | C-Substituted-1,2-dimethylpiperidines |

This table outlines potential chemical transformations that could be applied to the 1,2-dimethylpiperidine scaffold to generate a diverse chemical library.

Elucidating Molecular Mechanisms of 1,2 Dimethylpiperidine Hydrochloride Interactions Within Defined Biological Systems Mechanistic and Theoretical Focus

Investigation of Receptor Binding Mechanisms and Ligand-Target Interactions at a Molecular Level

The interaction of small molecules like 1,2-dimethylpiperidine (B3055814) with protein receptors is a cornerstone of their biological activity. The piperidine (B6355638) scaffold is a common motif in many biologically active compounds, known to interact with various receptor types, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and sigma receptors.

Research into piperidine derivatives has provided insights into their receptor binding mechanisms. For instance, studies on the nicotinic cholinergic receptor complex from Torpedo californica have revealed that piperidine analogs can act as inhibitors of the receptor-gated ion channel. Specifically, 2,6-dimethylpiperidine (B1222252) has been shown to be a moderately active inhibitor of [3H]perhydrohistrionicotoxin ([3H]H12-HTX) binding, which is a probe for a site within the ion channel. nih.gov The affinity of 2,6-dimethylpiperidine for this site was determined to have a Ki of 8.8 µM. nih.gov This suggests that the dimethyl substitution pattern on the piperidine ring is compatible with binding to this allosteric site on the nAChR. The presence of carbamylcholine, an agonist for the acetylcholine binding site, was found to decrease the affinity of 2,6-dimethylpiperidine for the ion channel binding site, indicating a negative allosteric modulation between the agonist binding site and the channel binding site for this compound. nih.gov

The stereochemistry of the methyl groups in 1,2-dimethylpiperidine (cis and trans isomers) would likely influence binding affinity and selectivity for different receptor subtypes. The precise orientation of these methyl groups would dictate the steric and hydrophobic interactions within the binding pocket. For example, one isomer might fit more snugly into a hydrophobic sub-pocket, leading to a higher affinity.

Table 1: Experimentally Determined Binding Affinity of a Related Dimethylpiperidine Derivative

| Compound | Receptor/Site | Radioligand | Ki (µM) |

|---|---|---|---|

| 2,6-Dimethylpiperidine | Nicotinic Cholinergic Receptor Ion Channel | [3H]H12-HTX | 8.8 nih.gov |

Enzyme Inhibition or Modulation: Mechanistic Studies and Active Site Interactions

Enzymes are another major class of biological targets for small molecules. The interaction of a compound with an enzyme can lead to inhibition or modulation of its catalytic activity. The mechanism of inhibition can be competitive, non-competitive, uncompetitive, or mixed, each with distinct kinetic signatures. mit.edukhanacademy.orgyoutube.com

While specific studies on the enzyme inhibitory activity of 1,2-dimethylpiperidine hydrochloride are not prevalent, we can infer potential mechanisms based on its structure. As a small, relatively simple molecule, if it were to act as an enzyme inhibitor, it would likely do so through competitive inhibition, where it would compete with the natural substrate for binding to the active site. For this to occur, this compound would need to have some structural similarity to the enzyme's substrate.

Alternatively, it could act as a non-competitive inhibitor by binding to an allosteric site on the enzyme, a location distinct from the active site. This binding event would induce a conformational change in the enzyme, reducing its catalytic efficiency without preventing substrate binding. khanacademy.org The kinetics of such inhibition would be characterized by a decrease in Vmax with no change in Km.

The determination of the inhibition mechanism and the associated kinetic parameters (Ki, Vmax, Km) would require detailed enzymatic assays. mit.edusigmaaldrich.com A hypothetical kinetic study could yield data as presented in the table below, illustrating how these parameters would differ for various types of inhibition.

Table 2: Illustrative Enzyme Kinetic Data for Different Inhibition Mechanisms

| Inhibition Type | Effect on Km | Effect on Vmax | Illustrative Ki (µM) |

|---|---|---|---|

| Competitive | Increases | Unchanged | 15 |

| Non-competitive | Unchanged | Decreases | 25 |

| Uncompetitive | Decreases | Decreases | 10 |

| Mixed | Increases or Decreases | Decreases | Varies |

Interactions with Nucleic Acids or Lipids: Structural and Mechanistic Insights

Beyond proteins, small molecules can also interact with other crucial biomolecules such as nucleic acids (DNA and RNA) and lipids, which form the basis of cell membranes.

The interaction of small molecules with nucleic acids can occur through several modes, including intercalation between base pairs, groove binding, and electrostatic interactions with the phosphate (B84403) backbone. youtube.com For a molecule like this compound, which is not planar and lacks an extensive aromatic system, intercalation is unlikely. However, as a cationic molecule at physiological pH, it could potentially engage in electrostatic interactions with the negatively charged phosphate backbone of DNA or RNA. youtube.com These interactions are generally non-specific. Specific binding would require features that allow for recognition of particular base sequences or structural motifs, which are not apparent in the simple structure of 1,2-dimethylpiperidine.

The interaction of drugs and small molecules with lipid bilayers is critical for their absorption, distribution, and cellular uptake. nih.gov Amphiphilic molecules can insert into the lipid bilayer, potentially altering its physical properties such as fluidity and thickness. nih.gov 1,2-Dimethylpiperidine, with its nonpolar methyl and cyclohexane-like ring and a polar protonated amine, has amphiphilic character. It could potentially partition into the interfacial region of the lipid bilayer, with the charged ammonium (B1175870) group interacting with the polar head groups of the phospholipids (B1166683) and the dimethylated ring system inserting into the hydrophobic acyl chain region. mdpi.com Such interactions could lead to localized changes in membrane structure. Molecular dynamics simulations are a powerful tool to investigate these types of interactions at an atomic level. mdpi.com

Table 3: Potential Modes of Interaction with Nucleic Acids and Lipids

| Biomolecule | Potential Interaction Mode | Key Molecular Features |

|---|---|---|

| DNA/RNA | Electrostatic | Cationic nature of the protonated piperidine ring interacting with the phosphate backbone. youtube.com |

| Lipid Bilayer | Interfacial Partitioning | Amphiphilic character, with the cationic head group interacting with phosphate head groups and the hydrophobic ring with lipid tails. mdpi.com |

Theoretical Modeling of Ligand-Protein Complexes and Binding Affinities

In the absence of experimental structural data, theoretical modeling techniques such as molecular docking and molecular dynamics (MD) simulations are invaluable for predicting and analyzing the interactions between a ligand and a protein target. nih.govnih.govmdpi.com

Molecular docking could be employed to predict the preferred binding pose of this compound within the binding site of a target receptor, such as the nAChR ion channel or a sigma receptor. nih.gov The docking algorithm would sample various orientations and conformations of the ligand within the binding pocket and score them based on a force field that estimates the binding energy. This would allow for the identification of key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts. For example, a docking study might reveal a salt bridge between the protonated nitrogen of 1,2-dimethylpiperidine and a conserved aspartate residue in the receptor binding site.

Following docking, MD simulations can provide a more dynamic and realistic picture of the ligand-protein complex. mdpi.com By simulating the movements of all atoms in the system over time, MD can reveal the stability of the predicted binding pose, the role of water molecules in mediating interactions, and any conformational changes in the protein that are induced by ligand binding. Furthermore, advanced computational methods like free energy perturbation (FEP) or thermodynamic integration (TI) can be used in conjunction with MD simulations to calculate the binding free energy, which can be compared with experimental binding affinities.

Table 4: Illustrative Data from a Theoretical Binding Affinity Calculation

| Ligand | Target Protein | Predicted Binding Free Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| cis-1,2-Dimethylpiperidine | Sigma-1 Receptor | -7.5 | Asp126, Glu172, Tyr103 |

| trans-1,2-Dimethylpiperidine | Sigma-1 Receptor | -6.8 | Asp126, Tyr103, Phe107 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Cellular Uptake and Intracellular Localization Mechanisms in Model Systems

The ability of a compound to exert an intracellular effect depends on its ability to cross the cell membrane and reach its target. The mechanisms of cellular uptake can include passive diffusion, facilitated diffusion, and active transport. nih.gov For a small molecule like 1,2-dimethylpiperidine, passive diffusion across the lipid bilayer is a likely route of entry, particularly for the neutral, unprotonated form. The hydrochloride salt would exist in equilibrium between its charged and neutral forms, with the proportion of each depending on the pH.

The rate of passive diffusion is governed by factors such as the molecule's lipophilicity, size, and charge. The presence of two methyl groups on the piperidine ring increases its lipophilicity compared to piperidine itself, which might enhance its ability to partition into and diffuse across the cell membrane.

Once inside the cell, the compound's distribution will be influenced by its physicochemical properties. As a weak base, 1,2-dimethylpiperidine would be expected to accumulate in acidic organelles, such as lysosomes, due to ion trapping. In this phenomenon, the neutral form of the molecule diffuses across the organelle's membrane, becomes protonated in the acidic interior, and is then unable to diffuse back out, leading to its accumulation.

Fluorescence microscopy, using a fluorescently labeled derivative of 1,2-dimethylpiperidine, could be used to visualize its intracellular localization in model cell lines. Quantitative analysis of uptake could be performed using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry to measure the intracellular concentration of the compound over time.

Table 5: Summary of Compound Properties and Their Predicted Influence on Cellular Uptake

| Physicochemical Property | Value/Characteristic | Predicted Influence on Cellular Uptake |

|---|---|---|

| Molecular Weight | 113.20 g/mol (free base) nist.gov | Small size facilitates passive diffusion. |

| LogP (octanol-water) | 1.42850 (predicted) chemsrc.com | Moderate lipophilicity suggests potential for membrane permeation. |

| pKa | ~10-11 (typical for secondary amines) | Exists predominantly in protonated form at physiological pH, which may limit passive diffusion but allow for interaction with transporters. |

Environmental Fate and Degradation Pathways of 1,2 Dimethylpiperidine Hydrochloride

Biotic Degradation Pathways and Metabolite Identification in Model Organisms

Biodegradation is a crucial process for the removal of organic compounds from the environment, carried out by microorganisms such as bacteria and fungi. mdpi.com While specific studies on 1,2-Dimethylpiperidine (B3055814) hydrochloride are not available, research on piperidine (B6355638) and other cyclic amines indicates that biodegradation is a viable degradation pathway.

Several bacterial strains, particularly from the genera Mycobacterium and Pseudomonas, have been shown to degrade piperidine. cdnsciencepub.comnih.gov The degradation pathways often involve initial enzymatic attacks that prepare the stable ring for cleavage.

For Mycobacterium, a common pathway involves the opening of the piperidine ring to form 5-aminovaleric acid, which is then deaminated and oxidized to glutaric acid. researchgate.net Glutaric acid can then enter central metabolic pathways, such as the Krebs cycle, leading to complete mineralization to carbon dioxide and water. This process is often initiated by a cytochrome P450 monooxygenase. cdnsciencepub.comresearchgate.net

In some Pseudomonas species, a different initial step has been identified where piperidine is first glutamylated to form γ-glutamylpiperidide. nih.gov This is followed by hydroxylation, which facilitates the subsequent ring cleavage. nih.gov

The presence of methyl groups on the piperidine ring of 1,2-Dimethylpiperidine would influence the biodegradation process. These alkyl groups can affect the rate and pathway of degradation. In some cases, alkyl substitution can hinder microbial attack, while in others, microorganisms may possess specific enzymes to metabolize alkylated compounds. The degradation would likely proceed through initial oxidation at one of the methyl groups or at an un-substituted carbon on the ring, followed by ring cleavage.

Table 2: Documented Microbial Degradation of Piperidine and its Derivatives This table provides examples of microorganisms and pathways for piperidine degradation, which may be analogous to the degradation of 1,2-Dimethylpiperidine.

| Microorganism | Degradation Pathway/Key Enzymes | Key Metabolites | Reference |

|---|---|---|---|

| Mycobacterium aurum MO1 | Ring opening via cytochrome P450 monooxygenase | 5-aminovaleric acid, Glutaric acid | researchgate.net |

| Pseudomonas sp. KU43P | Initial glutamylation by γ-glutamylpiperidide synthetase, followed by hydroxylation | γ-glutamylpiperidide | nih.gov |

| Various Mycobacterium strains | Cytochrome P450 induction | Not specified | cdnsciencepub.com |

Adsorption and Desorption Processes in Environmental Matrices

Adsorption to soil and sediment particles is a key process that affects the transport, bioavailability, and ultimate fate of organic compounds in the environment. nih.govmdpi.com The extent of adsorption is influenced by the physicochemical properties of both the chemical and the environmental matrix.

For 1,2-Dimethylpiperidine hydrochloride, being a salt, it will exist as a protonated cation in most environmental waters. As a cation, it can strongly adsorb to negatively charged surfaces of soil minerals (like clays) and organic matter through cation exchange. researchgate.netnih.gov This is often a rapid and strong interaction. nih.gov

Studies on piperidine have shown that it strongly chemisorbs onto silica (B1680970) surfaces through protonation by surface silanol (B1196071) groups. osu.edu This indicates that interactions with mineral surfaces can be a significant mechanism for the retention of piperidinium (B107235) ions in soil.

The adsorption of organic amines is also highly dependent on pH. researchgate.netnih.gov At lower pH values, where the amine is predominantly in its protonated, cationic form, adsorption via cation exchange is favored. As the pH increases towards and above the pKa of the compound, the proportion of the neutral, uncharged form increases, and adsorption may shift to being dominated by hydrophobic partitioning into soil organic matter. researchgate.net

Desorption is the reverse process, where the compound is released from the soil or sediment back into the water phase. Sorption that is dominated by strong mechanisms like cation exchange or chemisorption can be partially irreversible, leading to the long-term sequestration of the compound in the solid phase. nih.gov

Table 3: Factors Influencing Adsorption of Piperidine-like Compounds This table summarizes general factors affecting the adsorption of cyclic amines in environmental matrices, applicable to 1,2-Dimethylpiperidine.